REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]([C:9]([OH:11])=[O:10])[CH2:6][O:7][CH3:8])(=[O:3])[CH3:2].[OH-].[Na+].Cl>O>[C:1]([NH:4][C@H:5]([CH2:6][O:7][CH3:8])[C:9]([OH:11])=[O:10])(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(COC)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
resin
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a vessel, equipped with a magnetic stirrer
|
Type
|
ADDITION
|
Details
|
Acylase I from Porcine Kidney (EC: 3.5.1.14) (50 mg) was added
|
Type
|
WASH
|
Details
|
The resulting material was eluted with water at pH 2.4
|
Type
|
CUSTOM
|
Details
|
The aqueous solution thereby obtained
|
Type
|
CUSTOM
|
Details
|
was then evaporated to dryness under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N[C@@H](C(=O)O)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]([C:9]([OH:11])=[O:10])[CH2:6][O:7][CH3:8])(=[O:3])[CH3:2].[OH-].[Na+].Cl>O>[C:1]([NH:4][C@H:5]([CH2:6][O:7][CH3:8])[C:9]([OH:11])=[O:10])(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(COC)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
resin
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a vessel, equipped with a magnetic stirrer
|
Type
|
ADDITION
|
Details
|
Acylase I from Porcine Kidney (EC: 3.5.1.14) (50 mg) was added
|
Type
|
WASH
|
Details
|
The resulting material was eluted with water at pH 2.4
|
Type
|
CUSTOM
|
Details
|
The aqueous solution thereby obtained
|
Type
|
CUSTOM
|
Details
|
was then evaporated to dryness under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N[C@@H](C(=O)O)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |